molecular formula C17H17N3 B3371059 3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 618092-88-9

3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B3371059
CAS RN: 618092-88-9
M. Wt: 263.34 g/mol
InChI Key: VXLAWRPVIGYKPX-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole class of compounds. It has been studied extensively for its potential applications in scientific research, particularly in the fields of medicine and biochemistry.

Scientific Research Applications

3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has been studied for its potential applications in scientific research, particularly in the fields of medicine and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, 3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been found to reduce the activity of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine in lab experiments is its potent anti-inflammatory activity. This makes it a useful tool for studying the role of inflammation in various diseases. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity in some cell types, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a tool for studying the role of inflammation in various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in scientific research.

properties

IUPAC Name

5-(3-methylphenyl)-2-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-12-6-8-15(9-7-12)20-17(18)11-16(19-20)14-5-3-4-13(2)10-14/h3-11H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLAWRPVIGYKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392791
Record name 3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

CAS RN

618092-88-9
Record name 3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-METHYLPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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